

Operational Safety & Technical Application Guide: Boc-D-Tyr(3-I)-OH

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Compound of Interest

Compound Name: Boc-D-Tyr(3-I)-OH

CAS No.: 478183-68-5

Cat. No.: B3370625

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Executive Summary & Chemical Identity[1]

Boc-D-Tyr(3-I)-OH (N-tert-Butoxycarbonyl-3-iodo-D-tyrosine) is a specialized non-proteinogenic amino acid derivative. It serves two critical functions in drug discovery:

- **Metabolic Stability:** The D-configuration confers resistance to endogenous proteolytic enzymes (proteases), extending the half-life of peptide therapeutics.
- **Synthetic Versatility:** The iodine substitution at the 3-position of the phenyl ring acts as a reactive "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or as a precursor for radio-iodination (

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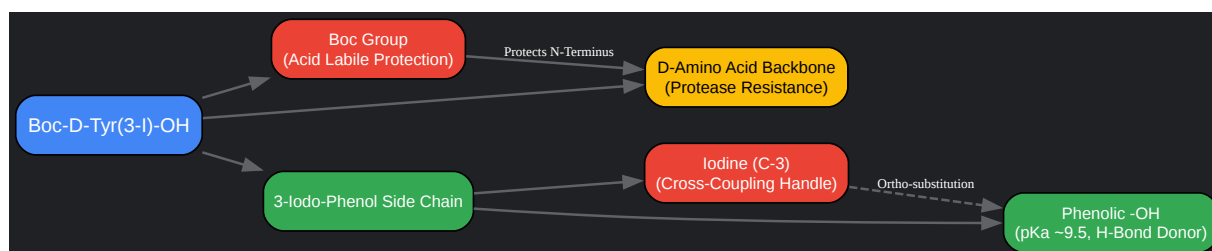
I) in nuclear medicine.

Physiochemical Profile[2][3]

Property	Specification
Chemical Name	N-alpha-t-Butoxycarbonyl-3-iodo-D-tyrosine
CAS Number	Note: 71400-63-0 refers to the L-isomer.[1][2] D-isomer is often custom-synthesized.
Molecular Formula	
Molecular Weight	407.20 g/mol
Appearance	White to off-white crystalline powder
Chirality	D-Isomer (Dextrorotatory)
Purity (HPLC)	
Solubility	Soluble in DMF, DMSO, Methanol; Insoluble in Water

Structural Visualization

The following diagram illustrates the chemical architecture and reactive sites of the molecule.



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Figure 1: Structural decomposition highlighting the functional groups responsible for chemical reactivity and biological stability.

Hazard Identification & Safety (GHS)

While **Boc-D-Tyr(3-I)-OH** is generally considered a stable organic solid, the presence of the iodine atom and the Boc group necessitates specific precautions.

GHS Classification[6]

- Signal Word: WARNING
- Hazard Categories: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3).

Hazard Code	Hazard Statement	Prevention Protocol
H315	Causes skin irritation.	Wear nitrile gloves (min thickness 0.11mm).
H319	Causes serious eye irritation. [3]	Use safety goggles with side shields.
H335	May cause respiratory irritation.[4][3]	Handle in a fume hood; avoid dust generation.
EUH032	Contact with acids liberates very toxic gas.	Context: High concentrations of acid (TFA) release isobutylene gas during deprotection.

Toxicology Insight

- Iodine Sensitivity: Organic iodides can decompose under intense light or heat to release free iodine (), which is corrosive and toxic.
- Chronic Exposure: No specific mutagenic data is available for the D-isomer, but halogenated aromatics should always be treated as potential environmental hazards.

Handling, Storage, & Stability[7][8]

Storage Protocol

- Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is preferred for stability >1 year.
- Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation of the phenol.
- Light: Strictly light-sensitive. Store in amber vials or wrap containers in aluminum foil. Iodine-carbon bonds can undergo homolytic cleavage under UV light.

Solubility & Dissolution Strategy

- Solvent Choice: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred for peptide synthesis.
- Concentration: Typical working concentration for SPPS is 0.1M to 0.5M.
- Protocol:
 - Weigh powder into a dry vial.
 - Add solvent (DMF).^{[5][6][7]}
 - Critical Step: Vortex or sonicate for 30-60 seconds. The hydrophobic iodine atom may slow initial wetting.
 - Do not heat above 40°C during dissolution to avoid premature Boc cleavage or racemization.

Technical Application: Solid Phase Peptide Synthesis (SPPS)^{[3][9][11]}

This section details the integration of **Boc-D-Tyr(3-I)-OH** into standard Boc/Benzyl synthesis strategies. Note: This derivative is also compatible with Fmoc strategies if the Boc group is replaced with Fmoc, but this guide focuses on the specific Boc-protected material.

A. Coupling Logic

The steric bulk of the iodine atom at the ortho position relative to the hydroxyl group can slightly retard coupling rates.

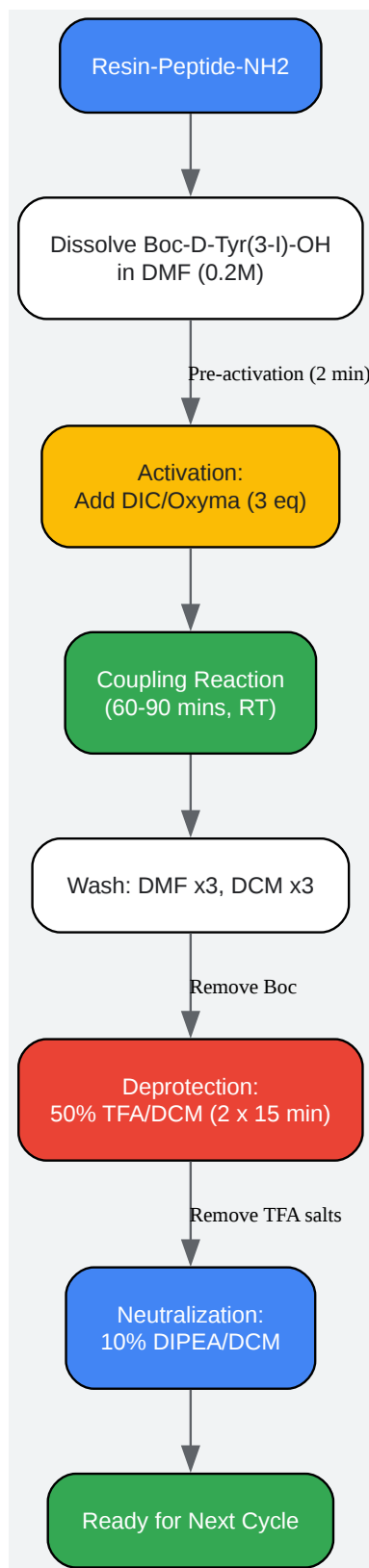
- Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure is recommended over HOBt due to lower racemization risks.
- Base: Minimal base (DIPEA) usage is suggested during coupling to prevent racemization of the sensitive D-center.
- Stoichiometry: Use 3.0 - 4.0 equivalents relative to resin loading.

B. Deprotection Mechanism (Boc Removal)

The Boc group is acid-labile.^[6]

- Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
- Scavengers: The addition of 0.5% water or TIS (Triisopropylsilane) is recommended to capture tert-butyl cations, preventing them from alkylating the electron-rich iodinated phenolic ring.

C. Workflow Diagram (SPPS Cycle)



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Figure 2: Step-by-step Solid Phase Peptide Synthesis (SPPS) cycle for incorporating **Boc-D-Tyr(3-I)-OH**.

Advanced Applications: Cross-Coupling

The 3-Iodo substituent is not merely structural; it is a functional handle.

- Suzuki-Miyaura Coupling: The peptide containing D-Tyr(3-I) can be reacted with aryl-boronic acids in the presence of Pd(OAc)₂ or Pd(PPh₃)₄. This allows for the creation of "stapled peptides" or biaryl linkages that rigidify the peptide backbone, further enhancing metabolic stability.
- Protocol Note: Perform cross-coupling on-resin before final cleavage to simplify purification.

Emergency Response & Disposal

Scenario	Response Protocol
Eye Contact	Rinse cautiously with water for 15 minutes. Remove contact lenses if present. ^{[4][3]} Seek medical attention immediately.
Skin Contact	Wash with soap and water. ^{[4][3]} If yellow staining (iodine release) occurs, wash with a dilute sodium thiosulfate solution.
Spill Cleanup	Dampen spill with acetone or ethanol to avoid dust. Wipe up with absorbent pads. Treat waste as halogenated organic solvent waste.
Fire	Use CO ₂ , dry chemical, or foam. Do not inhale smoke; combustion produces toxic Hydrogen Iodide (HI) and Nitrogen Oxides (NO _x).

References

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- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. (Reference for Iodine cross-coupling utility).

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